

A Comprehensive Technical Guide to the Physical Properties of p-Phenolsulfonic Acid

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Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonic acid

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Introduction

p-Phenolsulfonic acid, also known as **4-hydroxybenzenesulfonic acid**, is an important organic compound with the chemical formula $C_6H_6O_4S$. It is a monosubstituted derivative of phenol, featuring a sulfonic acid group at the para position. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, dyestuffs, and as additives in electroplating processes.^{[1][2]} A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and quality control. This guide provides an in-depth overview of the core physical properties of p-phenolsulfonic acid, complete with experimental protocols and graphical representations of key concepts.

Core Physical and Chemical Properties

p-Phenolsulfonic acid is typically available as a 65% aqueous solution.^[1] The pure compound presents as deliquescent needles or a white to light yellow/red crystalline solid.^{[1][3][4]} It is a strong acid, a property conferred by the sulfonic acid group.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of p-phenolsulfonic acid.

Property	Value	Notes
Molecular Weight	174.17 g/mol	[1][3]
Melting Point	52 °C	[2][3][4]
Boiling Point	~270-275 °C (decomposes)	[2][3][5]
Density	1.337 g/mL at 25 °C	[3][4][6]
pKa	9.11 at 25 °C	For the phenolic hydroxyl group.[3][4][6]
Solubility	Miscible with water and alcohol.[1]	Soluble in hot alcohol and glycerol.[4]
Vapor Pressure	69.8 Pa at 20 °C	[3][4]
Refractive Index	n _{20/D} 1.489	[4][6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties. Below are protocols for key experimental procedures related to p-phenolsulfonic acid.

Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

The sulfonation of phenol yields a mixture of ortho and para isomers. The formation of the p-isomer is thermodynamically favored and can be achieved by conducting the reaction at elevated temperatures.

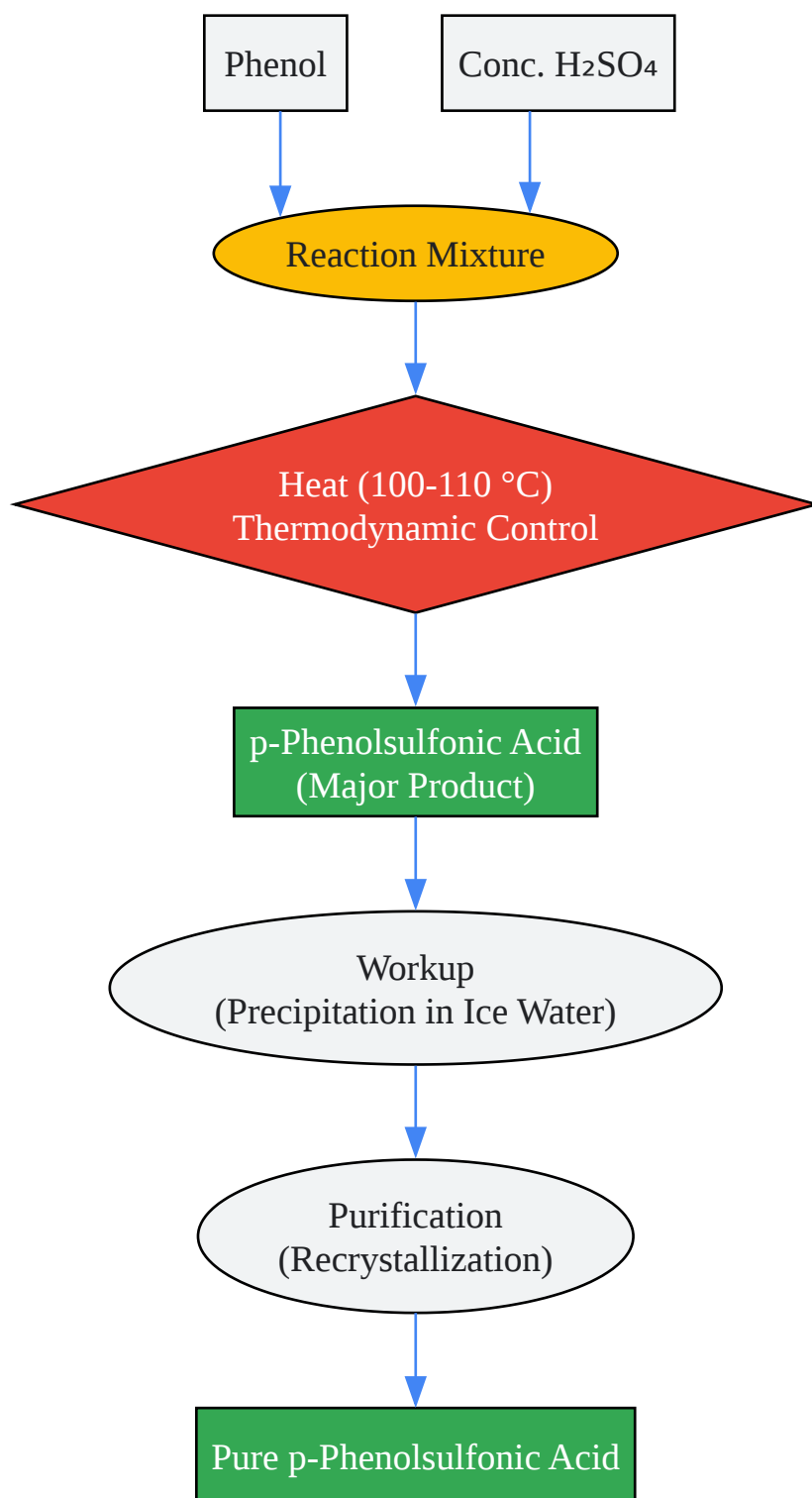
Materials:

- Phenol
- Concentrated sulfuric acid (96-98%)
- Heating mantle

- Round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- In a round-bottom flask, place one mole equivalent of phenol.
- Slowly add one mole equivalent of concentrated sulfuric acid to the phenol while stirring continuously. The addition is exothermic, and the temperature should be monitored.
- Heat the reaction mixture to approximately 100-110 °C using a heating mantle.
- Maintain this temperature and continue stirring for 5-6 hours to ensure the reaction goes to completion and favors the formation of the more stable para isomer.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into ice-cold water to precipitate the p-phenolsulfonic acid.
- The crude product can be collected by filtration and purified by recrystallization from hot water.



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Synthesis of p-Phenolsulfonic Acid.

Determination of Melting Point

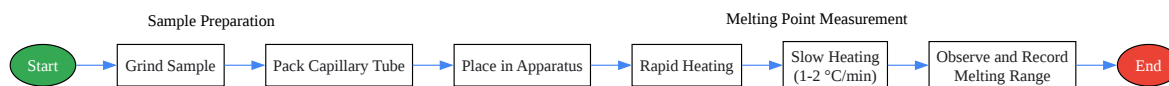
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Materials and Equipment:

- p-Phenolsulfonic acid sample
- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes
- Mortar and pestle

Procedure:

- Ensure the p-phenolsulfonic acid sample is completely dry.
- Grind a small amount of the sample into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (52 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).



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Workflow for Melting Point Determination.

Determination of pKa (Phenolic Hydroxyl) by UV-Vis Spectrophotometry

The pKa of the phenolic hydroxyl group can be determined by measuring the absorbance of solutions at different pH values. The protonated (phenol) and deprotonated (phenolate) forms of the molecule exhibit different UV-Vis absorption spectra.

Materials and Equipment:

- p-Phenolsulfonic acid
- UV-Vis spectrophotometer
- pH meter
- Buffer solutions of varying pH (e.g., pH 7 to pH 11)
- Volumetric flasks and cuvettes
- Hydrochloric acid and sodium hydroxide solutions for pH adjustment

Procedure:

- Prepare a stock solution of p-phenolsulfonic acid of known concentration in deionized water.
- Prepare a series of solutions by diluting the stock solution in different buffer solutions to cover a pH range around the expected pKa (approximately 8 to 10).

- Prepare two reference solutions: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to ensure the compound is fully protonated, and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated.
- Measure the UV-Vis absorption spectrum for each solution, including the acidic and basic references.
- Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
- Measure the absorbance of all buffered solutions at this selected wavelength.
- The pKa can be determined by plotting absorbance versus pH and finding the pH at which the absorbance is halfway between the acidic and basic absorbance values. Alternatively, the Henderson-Hasselbalch equation can be used: $\text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)$, where the ratio of the deprotonated to protonated forms can be calculated from the absorbance values.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of p-phenolsulfonic acid.

- Infrared (IR) Spectroscopy: The IR spectrum of p-phenolsulfonic acid would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (broad, $\sim 3200\text{--}3600\text{ cm}^{-1}$), the S=O stretches of the sulfonic acid group (~ 1350 and $\sim 1175\text{ cm}^{-1}$), and aromatic C-H and C=C stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum in a suitable solvent (e.g., D_2O) would show characteristic signals for the aromatic protons. Due to the para-substitution, a pattern of two doublets would be expected in the aromatic region. For instance, characteristic doublets of para-phenolsulfonic acid have been reported at approximately 6.75 and 7.5 ppm.^[7]
- Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.^[8]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of p-phenolsulfonic acid, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The tabulated data offers a quick reference, while the experimental protocols provide a foundation for laboratory work. The graphical representations of the synthesis and a common analytical workflow aim to enhance the understanding of the practical aspects of working with this versatile compound. Accurate knowledge and application of these physical properties are essential for the successful utilization of p-phenolsulfonic acid in its various industrial and research applications.

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